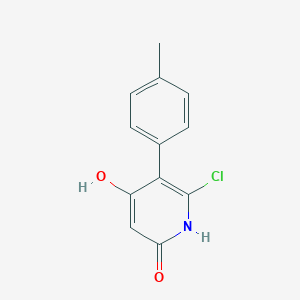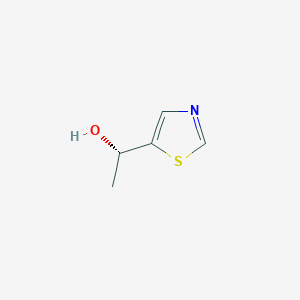![molecular formula C13H18ClNO B1395511 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine CAS No. 1220027-67-7](/img/structure/B1395511.png)
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine
描述
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(tert-butyl)-2-chlorophenol, which is achieved through the chlorination of 4-tert-butylphenol.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with azetidine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
化学反应分析
Types of Reactions
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chlorine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized phenoxy derivatives.
Reduction: Dechlorinated azetidine derivatives.
Substitution: Amino or thio-substituted azetidine derivatives.
科学研究应用
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound has a similar azetidine ring structure but with different substituents, leading to distinct chemical and biological properties.
1-Bromoacetyl-3,3-dinitroazetidine: Another azetidine derivative with unique anticancer properties.
Uniqueness
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine is unique due to its specific combination of tert-butyl and chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activities compared to other azetidine derivatives .
属性
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)9-4-5-12(11(14)6-9)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDUCNCLGTZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


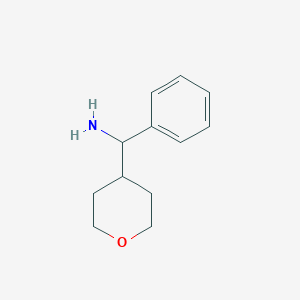
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
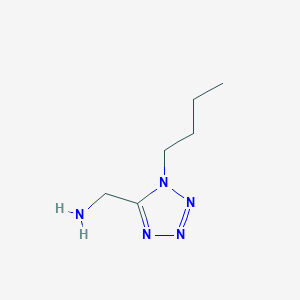
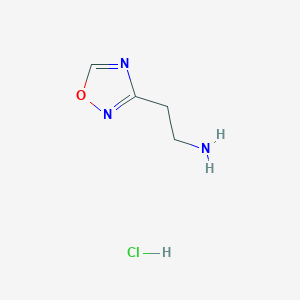
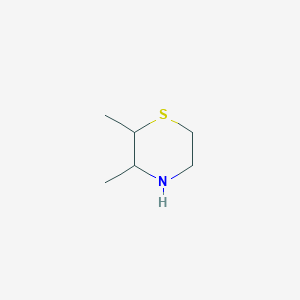
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)

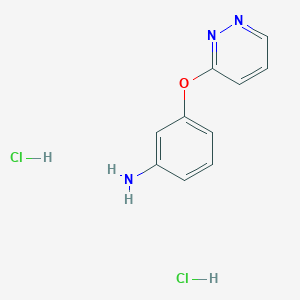

![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)
